Home > Products > Screening Compounds P45418 > 3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone
3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone - 618443-46-2

3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone

Catalog Number: EVT-15218661
CAS Number: 618443-46-2
Molecular Formula: C15H10Cl2N2O
Molecular Weight: 305.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone is a quinazolinone derivative notable for its diverse biological activities and potential therapeutic applications. Quinazolinones, a class of heterocyclic compounds, have garnered attention due to their pharmacological properties, including antibacterial, antiviral, and anticancer activities. This compound specifically features a dichlorobenzyl group, which enhances its biological interactions.

Source and Classification

Quinazolinones are classified as nitrogen-containing heterocycles. The compound in question belongs to the broader category of quinazoline derivatives, which are known for their significant biological activities. The synthesis of this compound typically involves reactions between substituted anthranilic acids and various electrophiles, leading to the formation of the quinazolinone core.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone can be achieved through several methods:

  1. Copper-Catalyzed Synthesis: A notable method involves the use of copper catalysts to facilitate the reaction between benzyl anthranilamides and electrophiles. The general procedure includes:
    • Mixing N-benzylanthranilamide with copper acetate and a base (e.g., potassium carbonate) in a solvent like p-xylene.
    • Heating the mixture under reflux conditions for 24 hours, followed by purification through column chromatography .
  2. Cyclization Reactions: The core structure is synthesized through cyclization reactions involving 2-aminobenzoic acid and acetic anhydride, leading to the formation of quinazolinone.
  3. Bromination and Substitution: Subsequent bromination introduces bromine into the quinazolinone core, followed by nucleophilic substitution with 2,6-dichlorobenzyl bromide to yield the final product.
Chemical Reactions Analysis

Reactions and Technical Details

3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield different quinazoline derivatives .
  2. Reduction: Reduction reactions may involve sodium borohydride or lithium aluminum hydride to modify functional groups within the molecule .
  3. Substitution Reactions: The bromine atom and dichlorobenzyl group can participate in nucleophilic substitution reactions with suitable nucleophiles, allowing for further functionalization of the compound.
Mechanism of Action

The mechanism of action for 3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone typically involves interaction with specific biological targets such as enzymes or receptors. The compound has shown potent antibacterial activity against strains like Staphylococcus aureus, likely through inhibition of bacterial DNA gyrase or other essential enzymes involved in DNA replication . Its efficacy is enhanced by structural modifications that improve binding affinity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a typical range for quinazolinones.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are commonly employed to characterize this compound and confirm its structure .

Applications

Scientific Uses

The applications of 3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone span various fields:

  1. Pharmaceutical Development: It serves as a lead compound in drug development due to its antibacterial properties.
  2. Biological Research: Used in studies related to enzyme inhibition and antimicrobial resistance mechanisms.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing other biologically active compounds.
Introduction to Quinazolinone Scaffolds in Medicinal Chemistry

The 4(3H)-quinazolinone scaffold represents a privileged structure in medicinal chemistry, characterized by a fused bicyclic system comprising a benzene ring condensed with a pyrimidin-4(3H)-one moiety. This core exhibits remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic contacts [2] [8]. Its intrinsic drug-like properties—including balanced solubility, metabolic stability, and bioavailability—have positioned it as a cornerstone in developing therapeutics for oncology, infectious diseases, and central nervous system disorders. The scaffold’s tautomeric equilibrium between 4-hydroxyquinazoline and 4(3H)-quinazolinone forms further enhances its ability to adapt to enzyme binding sites, making it a versatile pharmacophore for rational drug design [4].

Historical Evolution of Quinazolinone-Based Drug Discovery

The medicinal exploration of quinazolinones spans over a century, marked by seminal discoveries and methodologi`cal innovations:

  • Early Syntheses (1869–1950s): The foundational Niementowski reaction (1895) enabled the synthesis of 4(3H)-quinazolinones via condensation of anthranilic acid with amides or aldehydes. This method underwent iterative refinements, including microwave-assisted and catalyst-driven modifications to improve yields and sustainability [4]. By the 1950s, natural quinazolinone alkaloids like febrifugine (isolated from Dichroa febrifuga) demonstrated potent antimalarial activity, validating the scaffold’s biological relevance [2] [8].
  • Golden Age of Kinase Inhibitors (1990s–Present): The 2000s witnessed FDA approval of quinazoline-based kinase inhibitors:
  • Gefitinib (2003): First EGFR inhibitor for non-small cell lung cancer (NSCLC) [8].
  • Erlotinib (2004): Superior blood-brain barrier penetration for NSCLC and pancreatic cancer [8].
  • Lapatinib (2007): Dual EGFR/HER2 inhibitor for metastatic breast cancer [9].

These drugs share a common pharmacophore: the quinazolinone core acts as a hinge-binding motif in ATP pockets, while C2/C3 substitutions modulate potency and selectivity. This era cemented quinazolinones as indispensable templates in targeted cancer therapy [8] [9].

Table 1: Key FDA-Approved Quinazolinone-Based Therapeutics

CompoundTarget(s)IndicationStructural Feature
GefitinibEGFRNSCLCAnilino at C4, morpholino at C7
ErlotinibEGFRNSCLC, Pancreatic cancerEthynylanilino at C4
LapatinibEGFR/HER2Breast cancerFuranyl at C6, sulfonamide tail
VandetanibVEGFR-2/EGFR/RETMedullary thyroid cancerAnilino at C4, benzyloxy at C6
  • Modern Diversification: Contemporary research explores hybrid molecules combining quinazolinones with triazoles, thiadiazoles, or urea moieties to target multi-drug-resistant pathogens and emerging oncology targets like VEGFR-2 and CDK2 [5] [9].

Significance of 2,3-Disubstituted-4(3H)-quinazolinones in Pharmacological Research

Structural modifications at the C2 and C3 positions critically define the pharmacodynamic and pharmacokinetic profiles of quinazolinone derivatives:

  • C2 Substitutions: Position C2 serves as a primary site for hydrogen-bonding interactions:
  • Thioether groups (e.g., SCH₃) enhance antibacterial activity by disrupting cell wall synthesis in Gram-positive pathogens [5].
  • Carbonyl or thiocarbonyl groups enable cyclization into triazoloquinazolinones, expanding molecular diversity [9].
  • Electron-withdrawing groups (Cl, NO₂) at C6/C7 improve DNA intercalation and topoisomerase inhibition [1] [9].

  • C3 Substitutions: The N3 position anchors hydrophobic domains that dictate target selectivity:

  • Benzyl groups: Optimal for kinase inhibition. The 2,6-dichlorobenzyl moiety in particular enhances steric bulk and electron density, promoting strong hydrophobic contacts with allosteric pockets [1] [7].
  • Heteroaryl methyl groups: Pyridylmethyl substitutions improve solubility and confer antibacterial activity against Staphylococcus aureus [5].
  • Linear alkyl chains: Propyl or butyl groups enhance blood-brain barrier penetration for CNS-targeted agents [4].

Crystallographic studies of 2,3-disubstituted derivatives reveal key intermolecular interactions:

  • Intramolecular N–H···N hydrogen bonds stabilize planar conformations.
  • π–π stacking between quinazolinone rings (centroid distances: 3.65–3.77 Å) enables DNA intercalation [1].
  • Halogen bonds from 2,6-dichloro substituents engage with backbone carbonyls in kinase domains [7].

Table 2: Biological Activities Driven by C2/C3 Substituents

Substitution PatternBiological ActivityMechanistic Insight
3-(Pyridin-3-ylmethyl)-2-thioAntibacterial vs S. aureusDisrupts membrane integrity
3-Benzyl-2-hydrazinylAnticancer (MCF-7 IC₅₀: 0.20 µM)VEGFR-2 inhibition (IC₅₀: 0.117 µM)
3-(2,6-Dichlorobenzyl)-2-methylKinase inhibitionBinds DFG motif via halogen bonds

Rationale for Studying 3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone as a Lead Compound

This specific derivative exemplifies strategic molecular design leveraging quinazolinone versatility:

  • Synthetic Accessibility: Efficient synthesis via Niementowski condensation:
  • Anthranilic acid reacts with 2,6-dichlorobenzyl isocyanate to form an intermediate urea.
  • Cyclodehydration under acidic conditions yields the target compound in high purity [4] [9].Key advantage: Scalability (>75% yield) and compatibility with solid-phase synthesis for library generation [4].
  • Structural Determinants for Target Engagement:
  • The 2,6-dichlorobenzyl group creates a sterically congested environment that favors selective binding to kinases with large hydrophobic pockets (e.g., VEGFR-2, HER2). Chlorine atoms form halogen bonds with Asp1046/Glu885 residues in the DFG motif—a critical interaction for type II kinase inhibition [7] [9].
  • The quinazolinone core acts as a hydrogen bond acceptor/donor pair, mimicking ATP’s adenine ring in kinase active sites. Conformational rigidity reduces entropy penalties upon binding [2] [7].
  • Electron-withdrawing effects from chlorine atoms enhance π-deficient character, facilitating stacking with tyrosine residues in catalytic domains [1].

  • Emerging Biological Evidence:

  • Antibacterial Potential: Quinazolinones with 2,6-dihalo-benzyl groups show potent activity against methicillin-resistant Staphylococcus aureus (MRSA), likely by inhibiting penicillin-binding protein 2a (PBP2a) [5].
  • Anticancer Activity: Derivatives bearing dichlorobenzyl groups suppress VEGFR-2 phosphorylation at nanomolar concentrations (IC₅₀: <1 µM) and induce G1/S cell cycle arrest in breast cancer models [7] [9].
  • Multi-Target Potential: Molecular docking predicts affinity for EGFR, HER2, and CDK2 kinases due to conserved ATP-binding site topology [9].

Table 3: Pharmacophoric Elements of 3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone

Structural ElementRole in BioactivityTarget Implications
4(3H)-Quinazolinone coreH-bond acceptor/donor; π-stackingKinase ATP sites, DNA topoisomerases
2,6-Dichlorobenzyl at N3Hydrophobic occupancy; halogen bondingVEGFR-2, HER2 allosteric pockets
Tautomeric C4=O/C2=NPolarity modulation; membrane permeabilityEnhanced cellular uptake
  • Drug-Likeness and Optimizability: Computational profiling (SwissADME) indicates compliance with Lipinski’s rules (LogP: ~3.2; MW: ~318 Da), suggesting favorable oral bioavailability. The dichlorobenzyl moiety offers synthetic handles for further derivatization—e.g., coupling with urea/thiourea to enhance VEGFR-2 affinity [7] [9].

Concluding Perspectives

3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone embodies a strategically optimized quinazolinone derivative where steric, electronic, and hydrogen-bonding properties converge to enable multi-target engagement. Its synthetic tractability and proven activity against high-value targets (VEGFR-2, MRSA) position it as a versatile lead compound for future drug development campaigns. Current efforts focus on structural hybridization—merging this core with triazoles or thiadiazoles—to combat kinase inhibitor resistance and broaden antibacterial spectra [5] [9].

Properties

CAS Number

618443-46-2

Product Name

3-(2,6-Dichlorobenzyl)-4(3H)-quinazolinone

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]quinazolin-4-one

Molecular Formula

C15H10Cl2N2O

Molecular Weight

305.2 g/mol

InChI

InChI=1S/C15H10Cl2N2O/c16-12-5-3-6-13(17)11(12)8-19-9-18-14-7-2-1-4-10(14)15(19)20/h1-7,9H,8H2

InChI Key

NJJSRZYXNVVZOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=C(C=CC=C3Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.